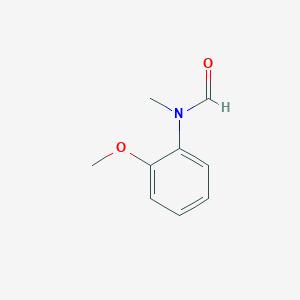

N-(2-Methoxyphenyl)-N-methylformamide

Description

Structure

3D Structure

Properties

CAS No. |

14924-69-7 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-N-methylformamide |

InChI |

InChI=1S/C9H11NO2/c1-10(7-11)8-5-3-4-6-9(8)12-2/h3-7H,1-2H3 |

InChI Key |

XXCFUYBMLLEKMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Methoxyphenyl N Methylformamide and Its Derivatives

Direct N-Formylation of Amines

Direct N-formylation is the most straightforward approach to synthesizing N-(2-Methoxyphenyl)-N-methylformamide. This involves the reaction of the secondary amine, N-methyl-2-methoxyaniline, with a source of a formyl group. The key challenge lies in achieving high selectivity and yield under mild conditions.

Dehydration Condensation Approaches

Dehydration condensation is a classical and widely used method for formamide (B127407) synthesis. This approach involves the reaction of an amine with formic acid, where the formation of the amide bond is driven by the removal of a water molecule. nih.gov

The direct reaction of an amine like N-methylaniline with formic acid can be conducted under various conditions. Heating the amine and formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed, can effectively drive the reaction to completion. scispace.com For instance, aromatic amines have been shown to react smoothly with aqueous 85% formic acid in toluene under reflux to give quantitative yields of the corresponding N-formyl compounds. scispace.com This method is noted for its practicality, as it does not require strictly anhydrous conditions. scispace.com

Catalysts can significantly enhance the efficiency of this process. Both acid catalysts, such as melamine-trisulfonic acid (MTSA) or the ion exchange resin Amberlite IR-120[H+], and Lewis acids like ZnO have been employed. nih.gov Zeolite-A has also been demonstrated as an effective and recyclable catalyst for the N-formylation of anilines with formic acid under solvent-free conditions at room temperature, offering high yields in short reaction times. medcraveonline.com

Table 1: Examples of Dehydration Condensation for N-Formylation of Amines This table presents generalized conditions and yields for the N-formylation of various amines via dehydration condensation, illustrating the principles applicable to the synthesis of this compound.

| Amine Substrate | Formylating Agent | Catalyst/Conditions | Yield | Reference |

| N-methylaniline | 85% Formic Acid | Toluene, reflux, Dean-Stark trap | 99% | scispace.com |

| Aniline | Formic Acid | Neat, 60 °C | Good to Excellent | scholarsresearchlibrary.com |

| Substituted Anilines | Formic Acid | Melamine-trisulfonic acid (3 mol%), 60 °C | Excellent | nih.gov |

| 4-Chloroaniline | Formic Acid | H-zeolite A, room temp., solvent-free | 95% | medcraveonline.com |

Carbonylation Strategies

Carbonylation strategies introduce a carbonyl group (C=O) from various C1 sources, representing a more atom-economical approach to formamides. These methods can be categorized based on the C1 source and the nature of the chemical transformation (oxidative or reductive).

Oxidative carbonylation provides a green route for synthesizing N-formamides by using readily available C1 sources like formaldehyde (B43269) or its polymer, paraformaldehyde. The reaction involves the oxidation of an intermediate formed between the amine and the C1 source. This process is attractive because water is often the only byproduct. rsc.orgrsc.org

While often requiring noble metal catalysts (e.g., Au, Ir, Ag), recent research has focused on developing catalysts based on more abundant metals. rsc.org For example, a non-noble metal CoNC catalyst has been developed for the oxidative carbonylation of various amines, including N-heterocycles, aliphatic amines, and anilines, with paraformaldehyde. rsc.orgresearchgate.net A study demonstrated that a secondary aromatic amine, N-methylaniline, could be successfully formylated using a CoNC-700 catalyst with paraformaldehyde and O2, achieving a 50% yield. rsc.org The reaction mechanism is thought to involve active oxygen species like singlet oxygen (¹O₂) and the superoxide (B77818) anion (O₂⁻). rsc.org

Table 2: Oxidative Carbonylation of Various Amines with Paraformaldehyde This table shows the results for the oxidative carbonylation of different amines, providing a reference for the synthesis of this compound.

| Amine Substrate | Catalyst | Base/Solvent | Temperature/Time | Yield |

| Morpholine | CoNC-700 | NaOH / CH3CN | 60 °C / 12 h | 90% |

| Piperidine | CoNC-700 | NaOH / CH3CN | 60 °C / 12 h | 85% |

| N-methylaniline | CoNC-700 | NaOH / CH3CN | 60 °C / 12 h | 50% |

| Aniline | CoNC-700 | NaOH / CH3CN | 60 °C / 12 h | 72% |

| (Data sourced from a study on CoNC-catalyzed reactions) rsc.org |

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source is a highly attractive strategy for sustainable chemistry. In this approach, amines are formylated via reductive carbonylation, where CO2 is reduced in the presence of the amine using a reducing agent, most commonly a hydrosilane. acs.org

The reaction between an amine, CO2, and a hydrosilane like phenylsilane (B129415) (PhSiH₃) or trimethoxysilane (B1233946) ((MeO)₃SiH) can be catalyzed by various systems, including organocatalysts and metal complexes. acs.orgrsc.org For N-methylaniline, the reaction with CO2 and PhSiH₃, catalyzed by a combination of Zn(OAc)₂ and 1,10-phenanthroline (B135089), yielded the N-formylated product in 92% yield at room temperature. rsc.org

Mechanistic studies indicate a complex process. For low-basicity amines like N-methylaniline, the reaction may proceed through the formation of formoxysilane intermediates, which then react with the amine to produce the formamide. acs.org The process can be highly selective, with different hydrosilanes potentially leading to either formylation or further reduction to methylation products. rsc.org

Table 3: Reductive Carbonylation of N-methylaniline with CO2 and Hydrosilanes Illustrative conditions for the formylation of N-methylaniline using CO2.

| Hydrosilane | Catalyst | Conditions | Product | Yield | Reference |

| Phenylsilane (PhSiH₃) | Zn(OAc)₂/phen | 1 atm CO₂, 25 °C | N-methylformanilide | 92% | rsc.org |

| Triethoxysilane (B36694) | [TBA][OAc] | 20 bar CO₂, 298 K | N-methylformanilide | High | acs.org |

| Trimethoxysilane | DBU | 1 atm CO₂, 70 °C | N-methylformanilide | High | rsc.org |

Catalytic carbonylation using carbon monoxide (CO) is a fundamental and powerful method for introducing carbonyl groups into organic molecules. wikipedia.org Transition-metal-catalyzed carbonylation reactions, particularly those using palladium, are widely employed for the synthesis of amides from aryl or vinyl halides. acs.org

In this context, the synthesis of this compound could be envisioned via the palladium-catalyzed aminocarbonylation of 2-iodo- or 2-bromoanisole (B166433) with N-methylamine and carbon monoxide. This reaction involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by CO insertion to form an acylpalladium intermediate, which then undergoes reductive elimination after reaction with the amine to yield the final amide product. acs.org While a direct example for this specific product is not detailed, the methodology is broadly applicable to a wide range of anilines and secondary amines. mdpi.com The use of highly toxic and flammable CO gas, however, necessitates specialized equipment and safety precautions, leading to the development of CO surrogates for laboratory-scale synthesis. acs.orgrsc.org

Formylation with Activated Formylating Reagents (e.g., Acetic Formic Anhydride)

To overcome the often high temperatures required for dehydration condensation with formic acid, more reactive, "activated" formylating reagents can be used. Acetic formic anhydride (B1165640) (AFA) is a classic and highly effective reagent for this purpose. nih.gov It is typically generated in situ by mixing formic acid with acetic anhydride. jetir.org

This method is known for its mild conditions and rapid reaction times. Formylation of various amines, including aromatic and secondary amines, with AFA generated in situ can be completed in less than 15 minutes at low temperatures (e.g., -20 °C), affording formamides in nearly quantitative yields. nih.gov The procedure is tolerant of many functional groups and is a staple in organic synthesis, particularly for protecting amino groups. nih.gov The reaction can also be performed under solvent-free conditions by adsorbing the reagents onto a solid support like silica (B1680970) gel and using microwave irradiation to accelerate the process. jetir.org

Catalytic Systems in N-Formamide Synthesis

The development of efficient and selective catalytic systems is crucial for the sustainable synthesis of N-formamides. Various approaches, including acid catalysis, metal-free methods, and transition metal-catalyzed processes, have been explored to facilitate this transformation.

Acid-Catalyzed Formylation

Acid-catalyzed formylation represents a traditional yet effective method for the synthesis of N-formamides. This approach typically involves the reaction of a secondary amine, such as N-methyl-2-methoxyaniline, with a formylating agent like formic acid in the presence of an acid catalyst. The catalyst protonates the formic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine.

Various acid catalysts have been employed for this purpose, ranging from simple mineral acids to solid acid catalysts. For instance, the use of an ion exchange resin like Amberlite IR-120[H+] under microwave irradiation has been shown to efficiently catalyze the N-formylation of anilines with formic acid in solvent-free conditions, with reaction times as short as 60-120 seconds. nih.gov Another approach involves the use of a catalytic amount of iodine, which generates HI in situ to catalyze the reaction between amines and formic acid under solvent-free conditions at 70°C. organic-chemistry.org This method has demonstrated high efficiency and selectivity for a broad range of amines. organic-chemistry.org

A practical and convenient procedure for N-formylation utilizes aqueous 85% formic acid in toluene with a Dean-Stark trap to remove water, driving the reaction to completion and yielding the desired formamide in excellent yields without the need for extensive purification. scispace.com

Table 1: Examples of Acid-Catalyzed N-Formylation of Amines

| Amine | Formylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Formic acid | Amberlite IR-120[H+] | Solvent-free (MW) | - | Excellent | nih.gov |

| Various amines | Formic acid | Iodine (5 mol%) | Solvent-free | 70 | up to 94 | organic-chemistry.org |

| Benzylamine | 85% Formic acid | None | Toluene | Reflux | 98 | scispace.com |

Organic and Metal-Free Catalysis

In the pursuit of greener and more sustainable chemical processes, organic and metal-free catalytic systems for N-formamide synthesis have gained significant attention. These methods often utilize abundant and non-toxic reagents like carbon dioxide (CO2) as a C1 source.

One prominent metal-free approach involves the use of hydrosilanes as a reductant in the presence of an organic catalyst to facilitate the formylation of amines with CO2. Nitrogen-doped graphene nanosheets (NG) have been reported as effective metal-free catalysts for the N-formylation of various amines with CO2 and phenylsilane under mild conditions, achieving yields greater than 99%. acs.org The reaction is believed to proceed through an initial NG-promoted CO2 hydrosilylation to form a silyl (B83357) formate (B1220265), which is then attacked by the amine. acs.org

Kinetic studies on the N-formylation of N-methylaniline with CO2 and triethoxysilane in the presence of a base catalyst like tetrabutylammonium (B224687) acetate (B1210297) ([TBA][OAc]) suggest that the reaction can proceed through different pathways depending on the amine's basicity. acs.org For less basic amines like N-methylaniline, a base-stabilized carbamate (B1207046) salt can activate the hydrosilane. acs.org

Table 2: Organic and Metal-Free Catalyzed N-Formylation

| Amine | C1 Source | Reductant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Various amines | CO2 | Phenylsilane | Nitrogen-doped graphene | - | Mild | >99 | acs.org |

| N-methylaniline | CO2 | Triethoxysilane | [TBA][OAc] | DMSO-d6 | 25 | - | acs.org |

Transition Metal-Catalyzed Processes (e.g., CuH, CoNC Systems)

Transition metal catalysts offer high efficiency and selectivity in N-formamide synthesis. Copper hydride (CuH) and cobalt-based systems are notable examples that have been successfully employed in these transformations.

Copper hydride complexes, often generated in situ, have been investigated for the N-methylation and N-formylation of amines. While many studies focus on N-methylation using paraformaldehyde as a C1 source, the underlying reactivity of CuH intermediates is relevant to formylation as well. nih.gov For instance, a (CAAC)CuCl/PMHS system (where CAAC is a cyclic(alkyl)(amino)carbene and PMHS is polymethylhydrosiloxane) generates a (CAAC)CuH catalyst that is highly efficient for the N-methylation of various aromatic and aliphatic amines. nih.gov

Cobalt-based catalysts have also emerged as effective tools for N-formylation. A single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (DUT-5-CoH) has been shown to be a robust heterogeneous catalyst for the conversion of primary and secondary amines, as well as anilines, into their corresponding N-formamides using CO2 and either H2 or phenylsilane as a reducing agent. rsc.orgbohrium.com This system is tolerant to a wide range of functional groups and can be recycled and reused multiple times without a significant loss in activity. rsc.orgbohrium.com

Table 3: Transition Metal-Catalyzed N-Formylation

| Amine | C1 Source | Reductant | Catalyst | Key Feature | Reference |

| Aromatic/Aliphatic Amines | Paraformaldehyde | PMHS | (CAAC)CuH | High efficiency for N-methylation | nih.gov |

| Primary/Secondary Amines, Anilines | CO2 | H2 or Phenylsilane | DUT-5-CoH | Heterogeneous, recyclable catalyst | rsc.orgbohrium.com |

Development of Non-Noble Metal Catalysts

The high cost and limited availability of noble metals have driven research towards the development of catalysts based on more abundant and economical non-noble metals such as iron, cobalt, and nickel. These catalysts are being explored for various organic transformations, including the synthesis of N-formamides.

For example, an iron-rich natural mineral, the Gibeon meteorite, has been utilized as a heterogeneous catalyst for the N-formylation of amines with CO2 and hydrosilanes. researchgate.net This system effectively converts a wide range of amines into their corresponding formamides in high yields at room temperature. researchgate.net Furthermore, zinc-based catalysts, such as a system composed of commercially available Zn(OAc)2 and 1,10-phenanthroline, have proven effective for the N-formylation of amines using CO2 as the C1 source in the presence of hydrosilanes. rsc.org An equimolar reaction of N-methylaniline with PhSiH3 under a CO2 atmosphere yielded the N-formylation product in 92% yield at 25 °C. rsc.org

Table 4: Non-Noble Metal-Catalyzed N-Formylation

| Amine | C1 Source | Reductant | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Various amines | CO2 | Hydrosilanes | Gibeon meteorite | Room Temp. | High | researchgate.net |

| N-methylaniline | CO2 | Phenylsilane | Zn(OAc)2/phen | 25 | 92 | rsc.org |

Advanced Synthetic Transformations from Related Precursors

Beyond direct formylation, this compound and its derivatives can also be synthesized through advanced transformations of related precursors, such as amidation reactions.

Amidation Reactions from Carboxylic Acids and Amines

Direct amidation of carboxylic acids with amines represents an atom-economical route to amide synthesis. This transformation, which typically involves the removal of water, can be facilitated by various catalytic systems. Boronic acids have been shown to be effective catalysts for the dehydrative amidation of carboxylic acids with poorly nucleophilic amines like anilines. researchgate.net For instance, a thioether-substituted biphenylboronic acid has demonstrated good reactivity in promoting the amidation of various anilines at 85 °C. researchgate.net

Another approach utilizes diboron (B99234) reagents, such as tetrakis(dimethylamido)diboron, to catalyze the condensation of aromatic carboxylic acids with amines, avoiding the need for stoichiometric dehydrating agents. organic-chemistry.org Furthermore, tris(pentafluorophenyl)borane (B72294) has been reported as a catalyst for the dehydrative amidation of a wide range of carboxylic acids and amines, with the potential for industrial applications. acs.org In addition to boron-based catalysts, methyltrimethoxysilane (B3422404) (MTM) has been demonstrated as an effective and inexpensive reagent for the direct amidation of carboxylic acids with amines. nih.gov

Table 5: Catalytic Dehydrative Amidation of Carboxylic Acids with Amines

| Carboxylic Acid | Amine | Catalyst/Reagent | Key Feature | Reference |

| Various | Various anilines | Thioether-substituted biphenylboronic acid | Effective for poorly nucleophilic amines | researchgate.net |

| Aromatic | Various | Tetrakis(dimethylamido)diboron | Avoids dehydrating agents | organic-chemistry.org |

| Various | Various | Tris(pentafluorophenyl)borane | Wide substrate scope | acs.org |

| Various | Various | Methyltrimethoxysilane (MTM) | Inexpensive and effective | nih.gov |

Conversion of Esters with N-Methylformamide

The synthesis of N-substituted formamides from esters via amidation is a recognized, though often challenging, chemical transformation. The high stability of the C(acyl)–O bond in esters typically requires harsh reaction conditions or the use of catalysts to facilitate the conversion to an amide bond. nsf.gov A notable method involves the direct amidation of methyl esters using N-methylformamide in the presence of potassium cyanide (KCN) as a catalyst. taylorfrancis.com

This process facilitates an exchange reaction where the ester is converted to the corresponding N-methyl amide. taylorfrancis.com The reaction is effective for various methyl esters, demonstrating the utility of N-methylformamide as a reagent in these transformations. While the direct conversion of a 2-methoxyphenyl ester specifically with N-methylformamide to yield this compound is a plausible application of this methodology, the general reaction proceeds as shown below.

General Reaction Scheme: R-COOCH₃ + HCONHCH₃ --(KCN)--> R-CONHCH₃ + CH₃OH

Research has demonstrated the efficacy of KCN in catalyzing this ester-to-amide conversion. The reaction can also be performed with other cyanide sources, such as sodium cyanide (NaCN) with 18-crown-6 (B118740) or tetrabutylammonium cyanide, yielding comparable results. taylorfrancis.com

| Methyl Ester Substrate | Reagent | Catalyst | Product |

|---|---|---|---|

| Methyl Benzoate | N-Methylformamide | KCN | N-Methylbenzamide |

| Methyl Acetate | N-Methylformamide | KCN | N-Methylacetamide |

Formation from Amines and Formic Acid or Derivatives

A primary and highly practical method for synthesizing N-arylformamides is the direct N-formylation of the corresponding amine using formic acid or its derivatives. nih.govgoogle.com This approach is widely used due to its efficiency, the ready availability of formic acid, and often mild reaction conditions. nih.gov The synthesis of this compound would proceed from its precursor amine, N-methyl-2-methoxyaniline.

The reaction of a secondary amine with formic acid typically involves heating the mixture, often in a solvent like toluene or xylene, with azeotropic removal of water to drive the reaction to completion. nih.gov This method has been successfully applied to a variety of primary and secondary amines, including N-methylaniline, which is structurally similar to the precursor for the target compound. nih.gov The formylation of N-methylaniline using excess formic acid under reflux conditions has been reported to produce N-methylformanilide in excellent yields. nih.gov

The general procedure involves mixing the amine with a slight excess of aqueous formic acid in a suitable solvent. nih.gov The use of a Dean-Stark apparatus allows for the continuous removal of water formed during the reaction, which significantly increases the product yield. nih.gov This method is advantageous as it does not require strictly anhydrous conditions and often results in a product of high purity that may not require extensive purification. nih.gov

Studies on various substituted anilines have shown that both electron-donating and electron-withdrawing groups are well-tolerated, leading to good to excellent yields of the corresponding formamides. organic-chemistry.org For example, the formylation of 2-methoxyaniline (o-anisidine) with formic acid proceeds with high efficiency. researchgate.net

| Amine Substrate | Formylating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Methylaniline | 85% Formic Acid | Toluene, Reflux (Dean-Stark) | N-Methyl-N-phenylformamide | 98% nih.gov |

| 2-Methoxyaniline | Formic Acid | Neat, 20°C, 6h | N-(2-Methoxyphenyl)formamide | 99% researchgate.net |

| Benzylamine | 85% Formic Acid | Toluene, Reflux (Dean-Stark) | N-Benzylformamide | 98% nih.gov |

Chemical Reactivity and Mechanistic Investigations of N 2 Methoxyphenyl N Methylformamide

Fundamental Amide Reactivity

The reactivity of the amide bond in N-(2-Methoxyphenyl)-N-methylformamide is central to its chemical character. Like other amides, it can undergo nucleophilic acyl substitution, though it is generally less reactive than other carboxylic acid derivatives such as esters or acid chlorides. uomustansiriyah.edu.iqlibretexts.org This reduced reactivity is due to the donation of the nitrogen's lone pair of electrons into the carbonyl system, which decreases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Hydrolysis Pathways (Acidic and Basic)

Amide hydrolysis cleaves the amide bond to yield a carboxylic acid (formic acid in this case) and an amine (N-methyl-2-methoxyaniline). This process can be catalyzed by either acid or base, though it often requires harsh conditions like prolonged heating. dalalinstitute.commasterorganicchemistry.com

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺) to form a resonance-stabilized cation.

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Elimination: The C-N bond cleaves, and the amine (N-methyl-2-methoxyaniline) is expelled as its conjugate acid.

Deprotonation: The protonated carbonyl of the resulting formic acid is deprotonated by water to regenerate the acid catalyst.

Basic-Catalyzed Hydrolysis: In basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. youtube.com This pathway is generally less favorable than acid-catalyzed hydrolysis because the resulting amide anion (R₂N⁻) is a very poor leaving group. uomustansiriyah.edu.iqchemistrysteps.com The reaction is typically driven to completion by using a high concentration of base and elevated temperatures. An irreversible acid-base reaction between the carboxylic acid product and the strongly basic amine anion helps to drive the equilibrium forward. chemistrysteps.com

Mechanism of Base-Catalyzed Hydrolysis:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. youtube.com

Elimination: The tetrahedral intermediate collapses, expelling the N-(2-methoxyphenyl)-N-methylamide anion, a very unfavorable step. chemistrysteps.com

Acid-Base Reaction: The highly basic amide anion immediately deprotonates the formic acid formed in the previous step, producing a formate (B1220265) salt and the neutral amine (N-methyl-2-methoxyaniline). This final, irreversible step drives the reaction. chemistrysteps.com

Nucleophilic Acyl Substitution Dynamics

Amides are the least reactive among the common carboxylic acid derivatives. libretexts.org The order of reactivity is generally: Acyl halides > Anhydrides > Esters ≈ Carboxylic Acids > Amides libretexts.org

This low reactivity is attributed to the resonance stabilization provided by the nitrogen lone pair and the poor leaving group ability of the amide anion. masterorganicchemistry.com Consequently, converting this compound into other carboxylic acid derivatives requires either highly reactive reagents or catalytic activation.

Transformations Involving the N-Formyl and N-Methyl Moieties

Beyond reactions at the carbonyl carbon, the N-formyl and N-methyl groups of this compound can participate in various chemical transformations.

Reductive Functionalization to Amines

The formamide (B127407) group can be reduced to a methyl group, converting the this compound into N,N-dimethyl-2-methoxyaniline. This transformation is a key step in the synthesis of tertiary amines. Powerful reducing agents are required for this conversion, as amides are relatively resistant to reduction. masterorganicchemistry.com

Common Reducing Agents and Conditions:

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing amides to amines. masterorganicchemistry.comucalgary.ca The reaction typically involves refluxing the amide with LiAlH₄ in an anhydrous ether solvent like THF, followed by an aqueous workup. ucalgary.ca The mechanism involves the initial formation of a metal alkoxide complex, which then collapses to an iminium ion intermediate that is rapidly reduced to the tertiary amine. masterorganicchemistry.comucalgary.ca

Sodium Borohydride (B1222165)/Iodine (NaBH₄/I₂): This system generates diborane (B8814927) (B₂H₆) or other reactive borane (B79455) species in situ, which are effective for amide reduction. beilstein-journals.orgresearchgate.net This method is often considered milder and more selective than LiAlH₄. beilstein-journals.org The reduction of a formamide intermediate is often the rate-determining step in this process. beilstein-journals.org

Catalytic Hydrogenation: While possible, this method often requires harsh conditions, such as high pressures and temperatures, and specialized catalysts like copper chromite. wikipedia.org

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, reflux; followed by aqueous workup. ucalgary.ca | Highly reactive, non-selective. Reduces many other functional groups. masterorganicchemistry.com |

| Sodium Borohydride/Iodine (NaBH₄/I₂) | THF, reflux. beilstein-journals.org | Generates reactive borane species in situ. Generally milder than LiAlH₄. researchgate.net |

| Dialkylboranes / Aminoborohydrides | Varies with specific reagent. | Mild and selective reagents. acs.org |

| Catalytic Hydrogenation | High pressure (e.g., >197 atm) and temperature (>200 °C) with catalysts like copper chromite. wikipedia.org | Requires harsh conditions, less common in lab scale. |

Derivatization Reactions with Electrophilic Reagents (e.g., Acyl Chlorides)

N,N-disubstituted formamides like this compound can react with strong electrophiles such as phosphorus oxychloride (POCl₃) or acyl chlorides to form a Vilsmeier reagent, which is a substituted chloroiminium ion. wikipedia.org This reagent is a powerful electrophile itself and is central to the Vilsmeier-Haack reaction, which is used to formylate electron-rich aromatic rings. wikipedia.orgcambridge.org

In this context, this compound acts as the precursor to the reactive electrophilic species. The reaction with an agent like POCl₃ transforms the formamide into a highly reactive iminium salt, which can then be used in subsequent synthetic steps. wikipedia.orgijpcbs.com

Formation of the Vilsmeier Reagent: R₂N-CHO + POCl₃ → [R₂N=CHCl]⁺[OPOCl₂]⁻

This iminium salt can then react with nucleophiles. For instance, in the Vilsmeier-Haack reaction, an electron-rich arene attacks the iminium ion, and subsequent hydrolysis yields a formylated aromatic compound. wikipedia.orgniscpr.res.in

Functional Group Interconversions facilitated by Formamide Moiety

The formamide functional group can serve as a versatile precursor for other important functional groups.

Conversion to Isocyanides: One of the most significant transformations of a formamide is its dehydration to an isocyanide (isonitrile). This reaction is typically achieved using dehydrating agents like phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), or diphosgene in the presence of a base (e.g., triethylamine (B128534) or pyridine). rsc.orgnih.gov The this compound, upon formylation of the corresponding primary amine, could be a precursor to an isocyanide, although the N-methyl group would need to be absent. For N-substituted formamides derived from primary amines, this is a standard route. rsc.org

Surrogates for Isocyanates: Recent research has demonstrated that formamides can act as surrogates for hazardous isocyanates in certain catalytic reactions. acs.orgorganic-chemistry.org Through ruthenium-catalyzed dehydrogenative coupling, formamides can react with amines or alcohols to produce ureas and carbamates, respectively, releasing hydrogen gas as the only byproduct. organic-chemistry.org This process is believed to proceed through a transient, catalyst-bound isocyanate intermediate. acs.org

Role in Reductive Amination: The formamide group is a key intermediate in the Leuckart-Wallach reaction, a method for the reductive amination of ketones and aldehydes. wikipedia.orgmdpi.com In this reaction, formamide or ammonium (B1175870) formate serves as both the nitrogen source and the reducing agent, proceeding through an N-formyl intermediate which is then hydrolyzed to the final amine. wikipedia.org

Reactivity Modulated by the 2-Methoxyphenyl Substituent

The reactivity of this compound is significantly influenced by the presence of the 2-methoxyphenyl substituent. This group, through a combination of electronic and steric effects, dictates the regioselectivity of aromatic ring functionalization and modulates the reactivity of the formamide moiety.

Ortho-Methoxy Group Directing Effects and Electronic Influence

The methoxy (B1213986) group (-OCH₃) at the ortho position of the phenyl ring is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect is a consequence of the interplay between its electron-donating resonance effect and its electron-withdrawing inductive effect.

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. While the methoxy group is also inductively electron-withdrawing due to the high electronegativity of the oxygen atom, the resonance effect is generally stronger and dominates the directing effect. tandfonline.comacs.orgchemspider.com Consequently, electrophilic substitution on the aromatic ring of this compound is predicted to occur preferentially at the positions ortho and para to the methoxy group. Given that the formamide group is already at one of the ortho positions, further substitution is expected to be directed to the para position (C4) and the other ortho position (C6).

The electronic influence of the methoxy group also extends to the formamide functionality. By donating electron density to the ring, it can subtly affect the electronic properties of the formamide nitrogen and carbonyl group, although this effect is less pronounced than its influence on the aromatic ring itself.

| Substituent Effect | Description | Influence on Aromatic Ring |

|---|---|---|

| Resonance Effect | Donation of lone pair electrons from the oxygen of the methoxy group to the aromatic ring. | Increases electron density at ortho and para positions, activating them for electrophilic attack. |

| Inductive Effect | Withdrawal of electron density from the aromatic ring through the sigma bond due to the electronegativity of the oxygen atom. | Slightly deactivates the entire ring, but is outweighed by the resonance effect in directing substitution. |

Aromatic Ring Functionalization and Reaction Selectivity

The directing effects of the ortho-methoxy group are pivotal in controlling the selectivity of aromatic ring functionalization reactions. For electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, the incoming electrophile will be directed predominantly to the positions activated by the methoxy group.

Due to steric hindrance from the adjacent N-methylformamide group, the para-position (C4) relative to the methoxy group is generally the most favored site for substitution. The other ortho-position (C6) is also activated, but may be subject to some steric hindrance from the methoxy group itself. The meta-positions (C3 and C5) are deactivated and would be expected to yield only minor products in electrophilic aromatic substitution reactions.

| Position on Aromatic Ring | Predicted Reactivity in Electrophilic Aromatic Substitution | Reasoning |

|---|---|---|

| C4 (para to -OCH₃) | Major product | Strongly activated by resonance from the methoxy group and less sterically hindered. |

| C6 (ortho to -OCH₃) | Minor product | Activated by resonance, but may experience some steric hindrance from the methoxy group. |

| C3, C5 (meta to -OCH₃) | Trace or no product | Deactivated positions relative to the activating methoxy group. |

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for predicting its behavior and developing new synthetic applications. This involves identifying key catalytic species, reactive intermediates, and the influence of external stimuli such as light.

Catalytic Cycles and Active Species Identification (e.g., Singlet Oxygen, Superoxide (B77818) Anion, Co-Nx Sites, CuH Intermediates)

Various catalytic cycles and active species can be involved in the transformations of formamides. While specific studies on this compound are not extensively documented, analogies can be drawn from related systems.

Singlet Oxygen and Superoxide Anion: In oxidative reactions, reactive oxygen species like singlet oxygen (¹O₂) and the superoxide anion (O₂⁻) can play a significant role. researchgate.netacs.org Singlet oxygen is known to participate in oxidation reactions, and its involvement in the degradation of organic molecules is well-established. nih.gov The superoxide anion can be generated in aprotic solvents and is a known reactive species in various chemical transformations. chemistryviews.org It can act as a nucleophile or a one-electron reducing agent. acs.orgnih.gov

Co-Nx Sites: Cobalt-nitrogen complexes (Co-Nx sites) are gaining attention as versatile catalysts. These sites can mimic the activity of natural enzymes and can be involved in a range of reactions, including oxidations. In the context of formamide chemistry, Co-Nx sites could potentially catalyze C-H activation or oxidation reactions.

CuH Intermediates: Copper hydride (CuH) species are important intermediates in a variety of catalytic reactions, including reductions and hydrofunctionalizations. In reactions involving formamides, CuH intermediates could be generated in situ and participate in reductive processes or C-N bond formations.

Role of Reaction Intermediates (e.g., Iminium Ions, Tetrahedral Intermediates, N-Acylformamides)

The reactions of this compound likely proceed through several key intermediates:

Iminium Ions: Iminium ions, characterized by a C=N⁺ double bond, are highly electrophilic intermediates. They can be formed from the protonation or activation of the formamide carbonyl group, followed by the loss of a leaving group. These intermediates are susceptible to attack by nucleophiles at the carbon atom.

N-Acylformamides: In certain reactions, such as transamidation, N'-acyl-N,N-dialkylformamidines can be formed as intermediates. These are a type of N-acylformamide. These intermediates can then react with other nucleophiles, leading to the transfer of the acyl group.

Photoinduced Processes in Formamides and Related Amides

The photochemical behavior of N-aryl amides can lead to unique transformations not observed under thermal conditions. Irradiation with UV light can excite the molecule to a higher electronic state, initiating a variety of reactions.

For N-aryl amides, photoreactions are believed to proceed through the homolytic cleavage of the -NH-CO- bond. tandfonline.com This can lead to the formation of radical intermediates that can undergo subsequent rearrangements or reactions. For instance, the photolysis of N-aryl amides can lead to the formation of aminobenzophenones through sigmatropic shifts. tandfonline.com

Recent studies have also explored the use of photoredox catalysis for the functionalization of amides. These methods often involve the generation of radical intermediates under mild conditions, enabling a range of C-H functionalization and C-N bond-forming reactions. acs.org The presence of the electron-rich 2-methoxyphenyl group in this compound could influence its photochemical reactivity, potentially leading to specific photoinduced cyclization or rearrangement products.

Hydrogen Bonding Influences on Conformation and Reactivity of this compound

The conformation and reactivity of this compound are significantly influenced by the potential for both intramolecular and intermolecular hydrogen bonding. The presence of a methoxy group on the phenyl ring in the ortho position introduces specific steric and electronic effects that dictate the molecule's preferred spatial arrangement and its behavior in chemical reactions.

The formamide moiety itself is known to exist as a mixture of cis and trans conformers due to the partial double bond character of the C-N bond, which restricts free rotation. Theoretical studies on N-methylformamide (NMF) have shown that the trans conformer, where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis conformer in the gas phase. This preference is attributed to minimizing steric repulsion.

In this compound, the ortho-methoxy group can engage in intramolecular hydrogen bonding with the formyl hydrogen. This interaction can influence the equilibrium between the cis and trans conformers. A weak C-H···O hydrogen bond between the formyl C-H group and the oxygen of the methoxy group could potentially stabilize a specific conformation.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial in elucidating the conformational preferences and hydrogen bonding interactions. In ¹H NMR spectroscopy, the chemical shifts of the formyl proton and the N-methyl protons can provide information about the predominant conformation. The observation of distinct signals for the cis and trans isomers at low temperatures is a common feature in related amides.

FTIR spectroscopy can also offer insights into hydrogen bonding. The position of the carbonyl (C=O) stretching frequency can be sensitive to its environment. Intramolecular hydrogen bonding can lead to a shift in this frequency compared to a non-hydrogen-bonded carbonyl group.

The conformational preferences dictated by hydrogen bonding directly impact the reactivity of this compound. The accessibility of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the electrophilicity of the carbonyl carbon, are all dependent on the molecule's three-dimensional structure. For instance, a conformation stabilized by intramolecular hydrogen bonding might shield the formyl group, potentially reducing its reactivity in certain reactions. Conversely, intermolecular hydrogen bonding with solvents or reactants can alter the electron density distribution and enhance reactivity at specific sites.

Detailed Research Findings

While specific experimental studies exclusively focused on this compound are limited in the public domain, data from analogous compounds provide a strong basis for understanding its behavior.

Conformational Analysis Data from Related Amides:

Studies on N-methylformamide show a rotational barrier for the C-N bond, leading to the existence of distinct cis and trans isomers. The energy difference between these conformers is typically small, allowing for their interconversion at room temperature. The presence of a bulky aryl group, as in this compound, is expected to influence the rotational barrier and the relative stability of the conformers.

Spectroscopic Data for Related Formamides:

The following table summarizes typical spectroscopic data for N-methylformamide, which can serve as a reference for interpreting the spectra of this compound.

| Spectroscopic Data | N-Methylformamide |

| ¹H NMR (CDCl₃, ppm) | ~8.0 (s, 1H, CHO), ~2.9 (d, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | ~163 (C=O), ~26 (N-CH₃) |

| IR (cm⁻¹) | ~1670 (C=O stretch), ~3300 (N-H stretch, if present) |

Note: The exact chemical shifts and stretching frequencies for this compound will be influenced by the presence of the 2-methoxyphenyl group.

Interactive Data Table: Predicted Conformational Data

Based on computational modeling of structurally similar molecules, the following is a predictive representation of key dihedral angles that define the conformation of this compound. These angles would be influenced by the presence or absence of an intramolecular hydrogen bond.

| Dihedral Angle | Predicted Value (with H-bond) | Predicted Value (without H-bond) |

| C(aryl)-N-C(formyl)=O | ~0-20° | Variable |

| C(aryl)-O-C(methoxy)-H | ~180° | Variable |

| H(formyl)···O(methoxy) Distance (Å) | ~2.0 - 2.5 | > 3.0 |

The reactivity of the formyl group in this compound is a key aspect of its chemical behavior. Formylation reactions, where the formyl group is transferred to a nucleophile, are characteristic of formamides. The rate and outcome of such reactions will be modulated by the conformational equilibrium. A conformation that is stabilized by intramolecular hydrogen bonding may exhibit different reactivity compared to a more extended, non-hydrogen-bonded conformation. The electron-donating nature of the methoxy group can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Advanced Spectroscopic Characterization for N 2 Methoxyphenyl N Methylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(2-Methoxyphenyl)-N-methylformamide, it provides critical insights into the proton and carbon environments, as well as the dynamic processes inherent to its structure.

The ¹H NMR spectrum of this compound is instrumental in assigning the positions of hydrogen atoms and deducing the molecule's preferred conformation. The spectrum typically exhibits distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the N-methyl protons, and the formyl proton.

The aromatic region (typically δ 6.8-7.5 ppm) shows a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring. The ortho-substitution pattern leads to distinct chemical shifts for each of these protons due to their different electronic environments and coupling interactions. The methoxy group (-OCH₃) appears as a sharp singlet, usually around δ 3.8 ppm.

A key feature of the ¹H NMR spectrum is the observation of separate signals for the N-methyl (N-CH₃) and formyl (CHO) protons, which is indicative of restricted rotation around the amide C-N bond. nih.govnih.gov This restricted rotation gives rise to two rotameric forms, often designated as E and Z isomers, where the formyl proton is either anti or syn to the N-aryl group. Consequently, two distinct signals may be observed for both the N-methyl and the formyl protons, with their relative integration corresponding to the population of each rotamer. The formyl proton typically appears as two singlets in the downfield region (around δ 8.0-8.5 ppm), while the N-methyl protons also present as two singlets (around δ 3.2-3.4 ppm). The specific chemical shifts and the population ratio of the rotamers can be influenced by the solvent and temperature. arxiv.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.8 - 7.5 | Multiplet | Complex pattern due to ortho-substitution |

| Methoxy (-OCH₃) | ~3.8 | Singlet | |

| N-Methyl (N-CH₃) | ~3.2 - 3.4 | Two Singlets | Indicative of E/Z rotamers |

| Formyl (CHO) | ~8.0 - 8.5 | Two Singlets | Indicative of E/Z rotamers |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The spectrum will show signals for the carbonyl carbon of the formamide (B127407) group, the aromatic carbons, the methoxy carbon, and the N-methyl carbon. The carbonyl carbon is typically observed in the downfield region of the spectrum, around 160-165 ppm. The aromatic carbons resonate in the range of 110-150 ppm, with the carbon attached to the oxygen of the methoxy group appearing at the lower field end of this range. The methoxy carbon itself will produce a signal around 55 ppm, and the N-methyl carbon will be found in the upfield region, typically between 30-35 ppm. Similar to the ¹H NMR, the presence of rotamers can lead to the appearance of doubled peaks for the carbons near the amide bond, particularly the N-methyl and carbonyl carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~160 - 165 | May show two peaks for rotamers |

| Aromatic C-O | ~150 | |

| Aromatic C-H & C-N | ~110 - 140 | Multiple signals |

| Methoxy (-OCH₃) | ~55 | |

| N-Methyl (N-CH₃) | ~30 - 35 | May show two peaks for rotamers |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The existence of rotamers due to the partial double bond character of the amide C-N bond is a significant feature of this compound. nih.govbeilstein-journals.org Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of the interconversion between these E/Z isomers. nih.govnih.gov

At room temperature, the rate of rotation around the C-N bond is slow on the NMR timescale, resulting in distinct signals for each rotamer. researchgate.net As the temperature is increased, the rate of interconversion increases. This leads to a broadening of the signals for the N-methyl and formyl groups. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals merge into a single broad peak. nih.govbeilstein-journals.org By analyzing the line shape of the signals at different temperatures, it is possible to calculate the rate of exchange and the activation energy (ΔG‡) for the rotational barrier. beilstein-journals.orgresearchgate.net For similar N,N-disubstituted amides, these barriers are typically in the range of 15-25 kcal/mol. nih.govcolostate.edu The presence of the ortho-methoxy group can influence this rotational barrier through steric and electronic effects.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ajol.infoniscpr.res.in The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent band in the spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1650-1680 cm⁻¹. ajol.infoias.ac.in The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The spectrum also shows C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹). The C-N stretching vibration of the amide is usually observed in the 1400-1450 cm⁻¹ region. Vibrations associated with the aromatic ring, such as C=C stretching, are found in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group gives rise to a strong band, typically around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric). Out-of-plane bending vibrations of the aromatic C-H bonds can be seen in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Amide C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Amide C-N Stretch | 1400 - 1450 | Medium |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1040 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

Note: The frequencies are approximate and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated π-system of the methoxy-substituted benzene ring and the formamide group. scielo.org.za

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl Ring and C=O | 200 - 280 |

| n → π | Carbonyl (C=O) | > 280 |

Note: These are general ranges and the actual absorption maxima may vary.

Mass Spectrometry (MS) in Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₁NO₂ = 165.19 g/mol ). The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would likely involve cleavages at the bonds adjacent to the functional groups.

Table 5: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Loss from Molecular Ion |

| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion |

| 150 | [C₈H₈NO₂]⁺ | •CH₃ |

| 136 | [C₈H₁₀NO]⁺ | •CHO |

| 122 | [C₇H₈NO]⁺ | •CH₃ + CO |

| 108 | [C₇H₈O]⁺ | •N(CH₃)CHO |

| 77 | [C₆H₅]⁺ | •OCH₃N(CH₃)CHO |

Note: The relative intensities of these fragments would depend on their stability.

Application of Hyphenated Spectroscopic Techniques

The unequivocal identification and quantification of this compound in complex matrices necessitates the use of hyphenated spectroscopic techniques. These methods couple a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a detection technique, most commonly mass spectrometry (MS). This combination provides a powerful analytical tool, offering high sensitivity and specificity. nih.govsaspublishers.com The choice between GC-MS and LC-MS is contingent on the physicochemical properties of the analyte, including its volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. ijpsjournal.com For this compound, GC-MS analysis would involve the vaporization of the compound and its separation from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). The subsequent fragmentation pattern is predictable based on the structure of this compound. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amides and amines. libretexts.org This could result in the formation of a resonance-stabilized cation.

Loss of the formyl group: Cleavage of the N-CHO bond would result in a fragment corresponding to the N-methyl-2-methoxyaniline moiety.

Fragmentation of the methoxyphenyl group: The methoxyphenyl group can undergo characteristic fragmentations, including the loss of a methyl radical (CH₃•) from the methoxy group, followed by the loss of carbon monoxide (CO).

A hypothetical fragmentation pattern for this compound in GC-MS is presented in the table below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+• | C₉H₁₁NO₂ | 165 |

| [M-H]+ | C₉H₁₀NO₂ | 164 |

| [M-CHO]+ | C₈H₁₀NO | 136 |

| [M-CH₃O]+ | C₈H₈NO | 134 |

| [C₇H₈N]+ | Tropylium-like ion | 106 |

| [C₆H₅O]+ | Phenoxy cation | 93 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. mdpi.com In LC-MS, separation is achieved in the liquid phase, followed by ionization of the analyte before it enters the mass spectrometer. Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). asdlib.org

An LC-MS analysis of this compound would typically utilize a reversed-phase column for separation. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

In the mass spectrometer, this compound would be expected to form a protonated molecule, [M+H]⁺, in positive ion mode, with an m/z of 166. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. researchgate.net This involves the selection of the [M+H]⁺ ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions would provide further evidence for the compound's identity.

Expected product ions from the MS/MS fragmentation of the [M+H]⁺ ion of this compound are detailed in the following table.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 166 | 138 | CO (Carbon Monoxide) |

| 166 | 122 | CH₂O (Formaldehyde) from methoxy group |

| 166 | 107 | C₂H₅NO (N-methylformamide) |

| 138 | 107 | CH₃N (Methylnitrene) |

The application of these hyphenated techniques, with their ability to separate complex mixtures and provide detailed structural information through mass analysis, is indispensable for the comprehensive characterization of this compound.

Computational Chemistry and Theoretical Studies on N 2 Methoxyphenyl N Methylformamide Systems

Quantum Chemical Calculations for Molecular and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic characteristics of N-(2-Methoxyphenyl)-N-methylformamide. These methods provide a detailed picture of the molecule's geometry, conformational preferences, and the distribution of its electrons, which are key to understanding its chemical behavior.

The three-dimensional arrangement of atoms in this compound is not static. The molecule can adopt various spatial orientations, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements, which are the ones the molecule is most likely to adopt.

Theoretical calculations, such as those performed on the related N-methylformamide (NMF), show that the trans conformer, where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is the most stable. Ab initio calculations indicate that no single intramolecular interaction is solely responsible for this stability. For this compound, the presence of the bulky 2-methoxyphenyl group introduces additional complexity. The orientation of this ring relative to the formamide (B127407) plane, as well as the orientation of the methoxy (B1213986) group, will significantly influence the molecule's preferred geometry. Computational methods can be used to map the potential energy surface of the molecule as a function of these rotational degrees of freedom, allowing for the identification of the global minimum energy conformation.

In a study of the analogous compound, N,N'-di(2-methoxyphenyl)formamidine, the molecular geometry was optimized using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-311+G(d,p) basis set. The calculated bond lengths and angles were found to be in good agreement with experimental X-ray diffraction data, demonstrating the reliability of these computational approaches for similar systems nih.gov. This suggests that a similar level of theory would provide an accurate prediction of the geometry of this compound.

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to a range of descriptors that quantify different aspects of a molecule's electronic character and its propensity to react in certain ways. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO gap , or band gap, is a key indicator of a molecule's stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

Other important reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap.

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors provide a quantitative framework for predicting the reactivity of this compound and for comparing its reactivity to that of other molecules. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile and will readily react with nucleophiles.

| Descriptor | Definition | Formula | Significance |

|---|---|---|---|

| Band Gap (ΔE) | Energy difference between the HOMO and LUMO | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 | Hard molecules are less reactive |

| Electronegativity (χ) | Ability to attract electrons | -(EHOMO + ELUMO) / 2 | Indicates the power to attract electrons |

| Chemical Potential (μ) | Escaping tendency of electrons | -χ | Related to the feasibility of a reaction |

| Electrophilicity Index (ω) | Ability to accept electrons | μ2 / (2η) | Quantifies the electrophilic nature of a molecule |

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products, including the transition state, which is the highest energy point along the reaction coordinate.

For this compound, mechanistic pathway modeling could be used to study a variety of reactions, such as its hydrolysis, oxidation, or its role as a formylating agent. For example, in the reaction of N-methylformamide with OH radicals, computational studies at the CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ level of theory were used to calculate rate coefficients and initial branching ratios rsc.org. The theoretical results showed satisfactory agreement with experimental data, demonstrating the predictive power of these methods rsc.org.

The characterization of the transition state is crucial for understanding the kinetics of a reaction. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to determine the geometry and vibrational frequencies of the transition state, which can then be used to calculate the activation energy and other kinetic parameters.

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are widely used to predict and interpret spectroscopic data. By calculating the spectroscopic properties of a molecule, it is possible to assign the peaks in an experimental spectrum and to gain a deeper understanding of the molecule's structure and bonding.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. For the related N,N'-di(2-methoxyphenyl)formamidine, the 1H and 13C NMR chemical shifts were calculated using both HF and B3LYP methods nih.gov. The results showed that the B3LYP/6-311+G(d,p) level of theory provided a more satisfactory prediction of the experimental NMR data nih.gov. Similar calculations for this compound would be expected to yield accurate predictions of its NMR spectrum.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which can then be used to generate a theoretical IR spectrum. A detailed interpretation of the infrared and Raman spectra of N,N'-di(2-methoxyphenyl)formamidine was reported based on calculations at the B3LYP/6-311+G(d,p) level of theory nih.gov. This allowed for the assignment of the various vibrational modes of the molecule.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate a UV-Vis spectrum. For a molecule with a similar methoxyphenyl group, TD-DFT calculations have been used to predict the electronic transitions, showing good agreement with experimental data scielo.org.za.

| Spectroscopic Technique | Computational Method | Predicted Properties | Insights Gained |

|---|---|---|---|

| NMR | DFT (GIAO) | Chemical Shifts (1H, 13C) | Electronic environment of nuclei, molecular structure |

| IR | DFT | Vibrational Frequencies and Intensities | Functional groups, molecular vibrations, bonding |

| UV-Vis | TD-DFT | Excitation Energies, Oscillator Strengths | Electronic transitions, conjugation, chromophores |

Studies on Intermolecular Interactions and Aggregation Behavior (e.g., Dimer Formation)

In the condensed phase, molecules of this compound will interact with each other through a variety of intermolecular forces, such as hydrogen bonding and van der Waals interactions. These interactions can lead to the formation of aggregates, such as dimers and larger clusters.

Computational studies on N-methylformamide have shown that a double hydrogen-bonded cyclic cis-cis dimer is the most stable among several studied dimeric structures researchgate.net. However, a 'linear' hydrogen-bonded trans-trans dimer is thought to be more prevalent in the liquid phase researchgate.net. For this compound, the presence of the aromatic ring and the methoxy group will introduce additional possibilities for intermolecular interactions, such as π-π stacking and C-H···O interactions.

In the crystal structure of a related compound, N-(2-methoxyphenyl)-4-oxo-4H-chromone-3-carboxamide, molecules are linked to form dimers by weak C—H⋯O interactions researchgate.net. This highlights the importance of such weak interactions in the solid-state packing of molecules containing the 2-methoxyphenyl moiety. Computational methods can be used to explore the potential energy surface of dimer formation, identifying the most stable dimer configurations and quantifying the strength of the intermolecular interactions.

Theoretical Contributions to Formamide Chemistry (e.g., Astrochemical Context)

Formamide and its derivatives are of great interest in the field of astrochemistry due to their potential role in the origin of life. Formamide has been detected in a variety of interstellar environments, and it is considered a key precursor for the synthesis of more complex prebiotic molecules arxiv.orgoup.comwikipedia.org.

Theoretical studies have been instrumental in understanding the formation of formamide in the interstellar medium (ISM). For example, quantum mechanical calculations have shown that the gas-phase reaction of the amidogen radical (NH2) with formaldehyde (B43269) (H2CO) is essentially barrierless and can proceed efficiently at the low temperatures of interstellar clouds oup.comacs.org.

More recently, theoretical studies have explored the formation of N-methylformamide in the ISM. DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to investigate the reaction between methylidene (CH2) and formamide researchgate.netwiserpub.com. These studies found that the formation of the E-conformer of N-methylformamide from singlet methylidene and the Z-conformer from triplet methylidene are feasible and favorable reaction pathways researchgate.netwiserpub.com. These theoretical findings provide crucial insights into the potential for N-methylformamide and its derivatives to form in space, contributing to the inventory of complex organic molecules that may have been delivered to the early Earth.

Strategic Applications in Organic Synthesis Beyond Direct Compound Formation

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

While not a commonly cited starting material in total synthesis, the structural framework of N-(2-Methoxyphenyl)-N-methylformamide offers multiple reaction sites for elaboration into more complex molecules. The methoxy-activated phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. Furthermore, the formamide (B127407) moiety can undergo reduction to an amine or be transformed through other reactions, providing a handle for constructing larger molecular scaffolds. Its bifunctional nature allows for sequential modifications, making it a potentially valuable intermediate in multi-step synthetic sequences aimed at creating novel pharmaceutical or material science compounds.

N-Formyl Group as a Protecting Group in Amine and Peptide Synthesis

The N-formyl group is a well-established protecting group for amines, particularly in the context of peptide synthesis. researchgate.net It is small, stable under a variety of reaction conditions, and can be introduced and removed effectively. The formyl group in this compound is structurally analogous to the formyl groups used to protect primary and secondary amines.

This protective strategy is crucial for preventing unwanted side reactions of the highly reactive amino group during complex synthetic routes. researchgate.net For instance, in peptide synthesis, the N-terminal amino acid is often protected with a formyl group to prevent it from reacting during the coupling of the next amino acid in the sequence. acs.orgresearchgate.net The stability of the formyl group to various reagents makes it compatible with many synthetic transformations. Deprotection is typically achieved under mild conditions, which is critical for preserving the integrity of sensitive molecules like peptides. researchgate.netgoogle.com

| Reagent/Method | Conditions | Key Features | Reference |

|---|---|---|---|

| Hydrazine | Aqueous or alcoholic solution, room temperature | Mild and effective, but can affect other functional groups. | google.com |

| Hydroxylamine Hydrochloride | Methanol, 50°C | Effective for N-formyl peptide esters. | google.com |

| N,N'-Dimethylethylenediamine (DMEDA) | Aqueous solution, room temperature | High yield and mild conditions, suitable for sensitive peptides. | researchgate.net |

| Acid Hydrolysis | Dilute HCl or HBr | Can cause cleavage of peptide bonds or ester hydrolysis. | google.com |

Precursors for Nitrogen-Containing Heterocyclic Systems (e.g., 1,2-Dihydroquinolines, Imidazoles)

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net this compound can serve as a precursor for such systems. For example, the Bischler-Napieralski or Pictet-Spengler type reactions, which are used to synthesize isoquinoline (B145761) and tetrahydroisoquinoline scaffolds, could potentially be adapted. More directly, intramolecular cyclization via electrophilic attack on the activated methoxyphenyl ring could lead to quinoline (B57606) or quinolone derivatives, which are prevalent in medicinal chemistry. researchgate.netnih.govorganic-chemistry.org

Similarly, the formamide unit is a key building block for imidazole (B134444) synthesis. In the van Leusen imidazole synthesis, a tosylmethylisocyanide (TosMIC) reacts with an imine to form the imidazole ring. nih.gov While this compound is not a direct substrate, it can be a source of the formyl group or modified to participate in related cycloaddition reactions to construct various heterocyclic frameworks. beilstein-journals.orgresearchgate.net

Utility as Reagents in Formylation Reactions (e.g., Vilsmeier Formylation)

One of the most significant applications of N,N-disubstituted formamides like this compound is in the Vilsmeier-Haack reaction. wikipedia.orgnrochemistry.com This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org In this process, the formamide reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to generate a highly electrophilic chloroiminium ion known as the Vilsmeier reagent. youtube.com

The Vilsmeier reagent then attacks the electron-rich substrate, and subsequent hydrolysis yields the corresponding aldehyde. nrochemistry.com The nature of the substituents on the formamide can influence the reactivity of the resulting Vilsmeier reagent. The use of an N-aryl-N-methylformamide like the title compound can offer different solubility and reactivity profiles compared to the more common dimethylformamide (DMF). ijpcbs.comnih.gov

| Component | Role | Example |

|---|---|---|

| Formamide | Source of the formyl group | This compound, DMF |

| Activating Agent | Generates the Vilsmeier reagent | POCl₃, SOCl₂, Oxalyl chloride |

| Substrate | Electron-rich aromatic or heterocyclic compound | Aniline derivatives, phenols, pyrroles, indoles |

| Product | Formylated substrate (aldehyde) | p-Dimethylaminobenzaldehyde |

Development of Chiral N-Formamide Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern drug development. Chiral ligands and catalysts are central to achieving high enantioselectivity. nih.gov N-formamide derivatives can be designed as chiral auxiliaries or ligands for asymmetric catalysis. rsc.org By introducing a chiral element into the this compound structure, it is possible to create a new class of chiral reagents.

For instance, a chiral center could be installed on the N-methyl group or elsewhere in the molecule. Such chiral formamides can act as organocatalysts or as ligands in metal-catalyzed reactions, inducing stereoselectivity in the formation of new chiral centers. nih.govrsc.org The combination of the formamide coordinating group and the sterically defined chiral environment allows the catalyst to control the facial selectivity of a reaction, leading to the preferential formation of one enantiomer.

Applications in Derivatization for Analytical Methodologies

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to improve the analytical properties of a target molecule. jfda-online.comresearchgate.net This chemical modification can increase volatility, enhance thermal stability, or improve detector response. semanticscholar.orgnih.gov

While this compound itself is not typically a derivatizing agent, it may be an analyte that requires derivatization for accurate quantification. For example, the formamide group could be reduced to the corresponding amine, which can then be acylated with a fluorinated reagent to enhance its detectability by an electron capture detector (ECD) or improve its fragmentation pattern in MS analysis. jfda-online.com This process allows for sensitive and selective detection of the compound in complex matrices.

Derivatization Chemistry and Structure Reactivity Studies

Systematic Derivatization Strategies of the N-(2-Methoxyphenyl)-N-methylformamide Scaffold

Systematic derivatization of the this compound scaffold can be approached by targeting its three main components: the aromatic ring, the N-methyl group, and the formyl group. Each site offers opportunities for modification to generate a library of analogs with diverse properties.

Aromatic Ring Modification: The 2-methoxyphenyl ring is amenable to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an ortho-, para-directing activator, suggesting that substitution will preferentially occur at positions 4 and 6. However, steric hindrance from the adjacent N-methylformamide group may favor substitution at the less hindered position 4. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups onto the ring. These modifications can significantly alter the electronic properties and steric profile of the molecule.

N-Amide Modification: While the N-methyl group is relatively inert, the amide nitrogen itself can participate in reactions. N-arylation of secondary amides can be achieved under mild, metal-free conditions using diaryliodonium salts, or through nickel-photoredox catalysis, allowing for the synthesis of highly congested tertiary amides. researchgate.netnih.gov Such strategies could be employed to replace the methyl group with other alkyl or aryl substituents, thereby modulating the compound's steric bulk and lipophilicity.

Formyl Group Transformation: The formyl proton is not readily substituted, but the carbonyl group can be targeted. Reduction of the amide to an amine (N-methyl-N-(2-methoxyphenyl)ethanamine) would fundamentally change the nature of the compound, converting it into a tertiary amine. Alternatively, hydrolysis of the formamide (B127407) under acidic or basic conditions yields the corresponding secondary amine, 2-methoxy-N-methylaniline, which can then be subjected to a wide array of subsequent derivatization reactions at the nitrogen atom.

Influence of Substituent Modifications on Reactivity and Selectivity Profiles

The introduction of substituents to the this compound scaffold can profoundly influence its chemical reactivity and the selectivity of its reactions. These effects are primarily governed by the electronic and steric nature of the added groups.

Electronic Effects: The reactivity of the aromatic ring and the amide group are interconnected. The Hammett equation provides a quantitative framework for understanding how substituents on the aryl ring impact reaction rates and equilibria. libretexts.org